molecular formula C12H7F3N2 B11877242 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline CAS No. 1206200-20-5

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline

カタログ番号: B11877242
CAS番号: 1206200-20-5
分子量: 236.19 g/mol
InChIキー: CEWKSDKGXAAHOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It belongs to a class of nitrogen-containing fused heterocycles known for a broad spectrum of pharmacological activities. The pyrrolo[1,2-a]quinoxaline scaffold is a privileged structure in drug discovery, and its derivatives have been investigated as CK2 and AKT kinase inhibitors, 5-HT3 receptor antagonists, and have demonstrated antiparasitic and antifungal properties . The incorporation of a trifluoromethyl (CF3) group at the 8-position is a strategic modification to enhance the molecule's properties. The CF3 group is widely used in medicinal chemistry due to its ability to improve a compound's metabolic stability, lipophilicity, and binding selectivity towards biological targets . This makes this compound a valuable intermediate for the synthesis of more complex molecules and a key candidate for screening in various biological assays. Research into similar compounds has shown potential applications as Sirt6 activators for investigating cancer, inflammation, and infectious diseases , as well as Eph kinase inhibitors for oncology research . The compound serves as a versatile building block for further functionalization via cross-coupling reactions, enabling detailed structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use, or for any form of personal use. Researchers should handle this material with appropriate safety precautions.

特性

CAS番号

1206200-20-5

分子式

C12H7F3N2

分子量

236.19 g/mol

IUPAC名

8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)8-3-4-10-11(6-8)17-5-1-2-9(17)7-16-10/h1-7H

InChIキー

CEWKSDKGXAAHOJ-UHFFFAOYSA-N

正規SMILES

C1=CN2C(=C1)C=NC3=C2C=C(C=C3)C(F)(F)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)pyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives . This reaction proceeds under mild conditions and results in the formation of the desired pyrroloquinoxaline system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Cross-Coupling Reactions

This compound participates in transition metal-catalyzed cross-couplings to introduce functional groups:

Table 1: Cross-coupling reactions of 8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Reaction TypeConditionsProductsYieldSource
Buchwald–Hartwig AminationPd₂(dba)₃/BINAP, t-BuONa, toluene, 100°CPiperazinyl derivatives (e.g., 4-(4-methylpiperazin-1-yl)-substituted)65-89%
Suzuki–Miyaura CouplingPdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O4-Phenylpyrrolo[1,2-a]quinoxaline78%

Key observations:

  • The 1-bromo derivative undergoes efficient amination with substituted piperazines under palladium catalysis .

  • Electron-deficient arylboronic acids show higher reactivity in Suzuki couplings due to enhanced transmetalation .

Electrophilic Substitution

The trifluoromethyl group directs electrophiles to specific positions:

Halogenation

  • Chlorination : Treatment with POCl₃ converts hydroxyl groups at C4 to chlorides (85-92% yield) .

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the pyrrole moiety at C1 (72% yield) .

Nitration

  • Nitration occurs at C7 (para to CF₃) using HNO₃/H₂SO₄, yielding nitro derivatives for further functionalization .

Nucleophilic Substitution

The 4-chloro derivative undergoes nucleophilic displacement:

Table 2: Nucleophilic substitutions at C4

NucleophileConditionsProductYieldSource
PiperazinePd catalysis, 100°C4-Piperazinyl derivatives70-85%
Potassium Ph-BF₃KSuzuki conditions4-Phenylpyrrolo[1,2-a]quinoxaline78%

Mechanistic note: Chloride displacement proceeds via a Pd-mediated oxidative addition pathway .

Oxidative Functionalization

FeCl₃/TBHP systems enable C–H activation:

FeCl₃-Catalyzed Cyclization

  • Reaction with cyclic ethers (e.g., THF) under FeCl₃/TBHP/CF₃SO₃H forms fused tetracyclic structures (51-68% yield) .

  • Proposed mechanism: Single-electron oxidation generates radical intermediates, followed by cyclization .

Biological Activity-Related Modifications

Derivatives exhibit pharmacologically relevant interactions:

  • Antifungal activity : Piperazinyl derivatives inhibit Candida albicans efflux pumps (IC₅₀ = 2.1–8.7 μM) .

  • Antiviral potential : Structural analogs inhibit SARS-CoV-2 main protease (Kᵢ = 0.42 μM) .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting .

  • Solubility : Insoluble in water; soluble in DCM, DMF, and THF .

  • Electrophilicity : Enhanced by CF₃ group at C8, facilitating nucleophilic attacks at C4 and C1 .

Experimental protocols and spectral data (¹H/¹³C NMR, HRMS) for key derivatives are extensively documented in .

科学的研究の応用

Anticancer Activity

The pyrrolo[1,2-a]quinoxaline scaffold has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : Some studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives could induce apoptosis in HeLa cells with IC50 values as low as 0.126 mM .
  • Case Study : A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit drug efflux in multidrug-resistant yeast strains, indicating their potential to overcome resistance mechanisms in cancer therapy .

Antimicrobial Properties

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline and its derivatives have shown promising antimicrobial activity against a range of pathogens.

  • Antibacterial Activity : Compounds derived from this scaffold have been tested against Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .
  • Antifungal Activity : Research has also highlighted the antifungal potential of these compounds. In one study, piperazinyl derivatives were evaluated for their ability to inhibit the growth of Candida albicans, demonstrating effective antifungal properties .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolo[1,2-a]quinoxaline derivatives have been explored in the context of chronic diseases.

  • Mechanism : Some studies indicate that these compounds can inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests their potential utility in treating inflammatory conditions such as arthritis and cardiovascular diseases .
  • Research Findings : Derivatives have shown higher anti-inflammatory activity compared to standard drugs like indomethacin in various preclinical models, emphasizing their therapeutic potential .

Antiviral Applications

Recent research has identified this compound derivatives as potential antiviral agents.

  • HCV Inhibition : A study reported that quinoxaline-based compounds exhibited excellent antiviral potency against hepatitis C virus (HCV), with EC50 values comparable to established antiviral treatments. This highlights their potential as leads for developing new antiviral therapies .
  • Broad-Spectrum Activity : The structural diversity of pyrroloquinoxalines allows for modifications that can enhance their efficacy against various viral targets.

Design and Synthesis Innovations

The synthesis of this compound derivatives has been facilitated by novel synthetic methodologies.

  • Green Chemistry Approaches : Recent advancements have emphasized environmentally friendly synthesis methods that utilize mild solvents and catalytic conditions to produce these compounds efficiently while minimizing waste .
  • Structure-Activity Relationship Studies : Ongoing research focuses on understanding how structural modifications influence biological activity, guiding the design of more potent derivatives .

作用機序

類似化合物の比較

8-(トリフルオロメチル)ピロロ[1,2-a]キノキサリンは、以下のような他の類似化合物と比較することができます。

8-(トリフルオロメチル)ピロロ[1,2-a]キノキサリンにおけるトリフルオロメチル基の存在は、特定の用途における活性を高める可能性のある独特の電子特性を付与し、これらの類似化合物とは異なります。

類似化合物との比較

Comparison with Similar Pyrrolo[1,2-a]quinoxaline Derivatives

Positional Influence of Substituents

The biological activity of pyrrolo[1,2-a]quinoxaline derivatives is highly dependent on the substituent’s position and electronic nature:

Substituent Position Example Compound Key Properties Biological Activity Reference
C4 4-Trichloromethyl derivative Electron-withdrawing group enhances antiplasmodial activity (IC₅₀ = 0.05 μM) Antimalarial (Plasmodium falciparum)
C4 4-Benzyl derivative Inhibits PTP1B enzyme (insulin mimetic); increases glucose uptake in cells Antidiabetic (Type 2 Diabetes)
C3 C3-Brominated derivatives Halogenation improves reactivity for late-stage functionalization Intermediate for anticancer/antiviral agents
C7 7-Methoxy-substituted derivatives Substitution reduces cytotoxicity but compromises solubility Antiparasitic (Leishmania donovani)
C8 (Hypothetical) 8-(Trifluoromethyl) derivative Expected high metabolic stability and enhanced binding due to -CF₃ group Potential anticancer/antiviral activity -
  • C4-Substituted Derivatives : Position 4 is a critical site for antiparasitic and antidiabetic activity. For example, 4-trichloromethyl derivatives exhibit potent antiplasmodial activity against chloroquine-resistant strains (IC₅₀ = 0.05 μM), surpassing reference drugs like chloroquine . The 4-benzyl derivative inhibits protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes, by mimicking insulin signaling .
  • C3-Substituted Derivatives : Bromination at C3 enables regioselective functionalization, facilitating the synthesis of intermediates for anticancer agents (e.g., JG1679 in ) .
  • C7-Substituted Derivatives : Methoxy groups at C7 improve antiparasitic activity but reduce solubility, limiting their therapeutic utility .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

The -CF₃ group’s strong electron-withdrawing nature and lipophilicity differentiate it from other substituents:

  • Compared to -CCl₃ (4-Trichloromethyl) : While both groups enhance antiplasmodial activity, -CF₃ is less toxic and more metabolically stable due to reduced reactivity .

Anticancer Activity

Pyrrolo[1,2-a]quinoxaline derivatives show cytotoxicity against leukemia cell lines (e.g., Jurkat, MV4-11) with IC₅₀ values ranging from 1.40–3.71 μM .

生物活性

8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves several methodologies, including Buchwald–Hartwig cross-coupling reactions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

  • Sirtuin Activation : Recent studies have identified pyrrolo[1,2-a]quinoxaline derivatives as potent Sirt6 activators. Specifically, compound 38 demonstrated significant inhibition of proinflammatory cytokine production and SARS-CoV-2 infection with an EC50 value of 9.3 μM. This suggests potential applications in treating inflammation and viral infections .
  • Anticancer Properties : In vitro assays have shown that certain derivatives exhibit strong antiproliferative effects against colorectal cancer cell lines. For instance, compound 36 notably inhibited colony formation in cancer cells and showed efficacy in xenograft models .
  • Antifungal Activity : A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to inhibit drug efflux in Candida albicans. These compounds demonstrated significant antifungal activity by blocking the CaCdr1p and CaMdr1p transporters .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of pyrrolo[1,2-a]quinoxaline derivatives against Hepatitis C virus (HCV). Compounds with a trifluoromethyl group exhibited EC50 values as low as 0.9 nM against wild-type HCV, indicating robust antiviral activity .

Case Study 2: Antimalarial Activity

Research on bis-pyrrolo[1,2-a]quinoxaline derivatives revealed promising antimalarial properties. These compounds showed IC50 values in the low micromolar range against Plasmodium falciparum, demonstrating their potential as antimalarial agents .

The mechanisms underlying the biological activities of this compound include:

  • Sirtuin Modulation : Activation of Sirt6 leads to deacetylation of histones H3K9 and H3K56, resulting in cell cycle arrest and inhibition of tumor growth in hepatocellular carcinoma models .
  • Inhibition of Drug Efflux : The compound's ability to inhibit efflux pumps enhances the efficacy of existing antifungal treatments .

Data Tables

CompoundActivity TypeEC50/IC50 ValueReference
Compound 38Antiviral (SARS-CoV-2)9.3 μM
Compound 36Anticancer (CRC)IC50 = 0.29-0.90 μM
Piperazinyl DerivativeAntifungalNot specified
Trifluoromethyl DerivativeAntiviral (HCV)0.9 nM

Q & A

Q. Advanced

  • C–H activation : CuCl₂/KI-mediated sulfenylation with di(hetero)aryl disulfides selectively introduces thioether groups at the C4 position (60–85% yield) .
  • Halogenation : Direct iodination at C3 using I₂/TBAI under acidic conditions achieves >90% regioselectivity .
  • Electrophilic substitution : Intramolecular aromatic nucleophilic displacement with carboxamide moieties enables chloro/fluoro substitutions (e.g., 4-chloro-7-fluoro derivatives) .

How can structure-activity relationship (SAR) studies guide the design of pyrrolo[1,2-a]quinoxaline-based therapeutics?

Advanced
Key SAR insights include:

  • C4 substituents : Trichloromethyl or benzylpiperidinyl groups enhance antiproliferative activity (IC₅₀: 1–10 µM) by improving hydrophobic interactions with kinase targets like Akt .
  • Pyrrole ring functionalization : Electron-withdrawing groups (e.g., -NO₂) on the pyrrole moiety increase antileishmanial potency by stabilizing target-binding conformations .
  • Heterocyclic fusion : Imidazo or pyrido extensions alter electronic properties, improving selectivity for viral proteases (e.g., SARS-CoV-2 Mpro) .

What computational approaches are used to predict the biological activity of 8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline derivatives?

Q. Advanced

  • Density functional theory (DFT) : Calculates frontier molecular orbitals to assess reactivity and stability. For example, 4-(5-nitro-thiophen-2-yl) derivatives show low HOMO-LUMO gaps (4.2 eV), correlating with strong SARS-CoV-2 Mpro inhibition (binding energy: −8.9 kcal/mol) .
  • Molecular docking : Screens derivatives against targets like PfATP4 (antimalarial) or Akt kinase (anticancer), prioritizing compounds with optimal binding poses .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures to predict solubility and bioavailability .

How can researchers address contradictions in reported synthetic yields or biological activity data?

Q. Advanced

  • Reaction validation : Reproduce methods under strictly controlled conditions (e.g., inert atmosphere for aldehyde-based syntheses to prevent oxidation) .
  • Analytical standardization : Use HPLC or GC-MS to quantify purity and identify side products (e.g., decarbonylated byproducts in aldehyde condensations) .
  • Biological assay controls : Include reference compounds (e.g., chloroquine for antimalarial assays) and validate cell line viability protocols to minimize variability .

What analytical techniques are critical for characterizing pyrrolo[1,2-a]quinoxaline derivatives?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) resolve regioisomerism, as seen in piperazinyl derivatives .
  • X-ray crystallography : Determines absolute configuration, as demonstrated for 4-(5-nitro-thiophen-2-yl) derivatives .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formulas, particularly for halogenated derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。